molecular formula C10H9BrO B15211635 5-Bromo-3,6-dimethyl-1-benzofuran CAS No. 33147-10-3

5-Bromo-3,6-dimethyl-1-benzofuran

Katalognummer: B15211635
CAS-Nummer: 33147-10-3
Molekulargewicht: 225.08 g/mol
InChI-Schlüssel: POBZNMIYMRZYMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-3,6-dimethylbenzofuran is a heterocyclic compound with the molecular formula C10H9BrO. It is a derivative of benzofuran, characterized by the presence of a bromine atom at the 5-position and two methyl groups at the 3- and 6-positions of the benzofuran ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3,6-dimethylbenzofuran can be achieved through several methods. One common approach involves the bromination of 3,6-dimethylbenzofuran using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, to ensure selective bromination at the 5-position .

Another method involves the cyclization of appropriate precursors. For example, starting from 2,5-dibromo-3,6-dimethylphenol, cyclization can be induced using a base such as sodium hydride in a suitable solvent like dimethyl sulfoxide (DMSO) to form the desired benzofuran derivative .

Industrial Production Methods

Industrial production of 5-bromo-3,6-dimethylbenzofuran may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing by-products and waste .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-3,6-dimethylbenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 5-amino-3,6-dimethylbenzofuran, while oxidation with potassium permanganate can produce 5-bromo-3,6-dimethylbenzofuran-2-carboxylic acid .

Wirkmechanismus

The mechanism of action of 5-bromo-3,6-dimethylbenzofuran depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, it can inhibit the activity of certain enzymes by occupying the active site or interacting with key residues, leading to a decrease in enzyme function .

In materials science, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function as a component of electronic devices. The presence of the bromine atom and methyl groups can influence the compound’s electronic distribution and reactivity .

Eigenschaften

CAS-Nummer

33147-10-3

Molekularformel

C10H9BrO

Molekulargewicht

225.08 g/mol

IUPAC-Name

5-bromo-3,6-dimethyl-1-benzofuran

InChI

InChI=1S/C10H9BrO/c1-6-3-10-8(4-9(6)11)7(2)5-12-10/h3-5H,1-2H3

InChI-Schlüssel

POBZNMIYMRZYMQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1Br)C(=CO2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.